Product packaging for Ethyl imidazo[1,5-a]pyrazine-3-carboxylate(Cat. No.:CAS No. 55316-47-7)

Ethyl imidazo[1,5-a]pyrazine-3-carboxylate

Cat. No.: B3021242
CAS No.: 55316-47-7
M. Wt: 191.19 g/mol
InChI Key: FGYXTFFJVBIDGA-UHFFFAOYSA-N
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Description

Ethyl imidazo[1,5-a]pyrazine-3-carboxylate (CAS 55316-47-7) is a high-value nitrogen-rich heterocyclic compound that serves as a versatile synthetic intermediate and building block in organic chemistry and drug discovery research. With the molecular formula C9H9N3O2 and a molecular weight of 191.19 g/mol, this compound features a fused imidazo-pyrazine core structure that is of significant interest in medicinal chemistry . This ethyl ester is primarily used as a key precursor for the synthesis of more complex molecules. Researchers can readily functionalize this scaffold; the ester group can be hydrolyzed to the corresponding carboxylic acid or converted into various amide derivatives, which are common pharmacophores in bioactive compounds. While specific biological data for this exact compound is limited in the public literature, its structural similarity to other privileged scaffolds in drug discovery suggests considerable research potential . For instance, closely related imidazo[1,2-a]pyridine-3-carboxamides have demonstrated potent in vitro activity against replicating and non-replicating strains of Mycobacterium tuberculosis , including multi-drug resistant (MDR-TB) and extensively drug-resistant (XDR-TB) strains, showing excellent selective microbial potency and encouraging pharmacokinetic properties . This indicates the potential of the imidazo[1,5-a]pyrazine scaffold to be explored in similar antimicrobial or other therapeutic areas. Applications: • A versatile building block for constructing diverse compound libraries for high-throughput screening. • A key intermediate in medicinal chemistry campaigns, particularly for projects targeting fused heterocyclic scaffolds. • A precursor for the development of potential enzyme inhibitors, given the established role of similar structures as selective protein inhibitors . This product is intended for research purposes only by qualified laboratory personnel. It is strictly not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet (SDS) before use and handle the material in accordance with laboratory best practices and all applicable regulations.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9N3O2 B3021242 Ethyl imidazo[1,5-a]pyrazine-3-carboxylate CAS No. 55316-47-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl imidazo[1,5-a]pyrazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2/c1-2-14-9(13)8-11-6-7-5-10-3-4-12(7)8/h3-6H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGYXTFFJVBIDGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC=C2N1C=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70305175
Record name ethyl imidazo[1,5-a]pyrazine-3-carboxylate
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Molecular Weight

191.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55316-47-7
Record name NSC169565
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Record name ethyl imidazo[1,5-a]pyrazine-3-carboxylate
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Record name ethyl imidazo[1,5-a]pyrazine-3-carboxylate
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Chemical Reactivity and Mechanistic Investigations of Ethyl Imidazo 1,5 a Pyrazine 3 Carboxylate

General Reactivity Profiles

The imidazo[1,5-a]pyrazine (B1201761) scaffold integrates the nucleophilic character of the imidazole (B134444) moiety with the electrophilic nature of the pyrazine (B50134) ring. The ethyl carboxylate group, being an electron-withdrawing group, significantly influences the regioselectivity and rate of chemical reactions by decreasing the electron density of the imidazole ring.

The imidazo[1,5-a]pyrazine system is generally deactivated towards electrophilic aromatic substitution compared to simpler aromatic systems like benzene, due to the presence of the electron-deficient pyrazine ring. However, the imidazole portion of the molecule is more electron-rich and thus the preferred site for electrophilic attack.

Theoretical analysis of the isomeric imidazo[1,2-a]pyrazine (B1224502) system suggests that electrophilic attack is most favorable at the C-3 position. stackexchange.com This preference is attributed to the formation of a more stable cationic intermediate (an arenium ion or σ-complex) where the aromaticity of the six-membered pyrazine ring can be maintained. stackexchange.com For Ethyl imidazo[1,5-a]pyrazine-3-carboxylate, the C-3 position is already substituted. The most likely positions for electrophilic attack would therefore be C-1 and C-8 on the imidazole ring, and C-5 on the pyrazine ring. The presence of the deactivating ethyl carboxylate group at C-3 would further disfavor substitution on the imidazole ring.

Common electrophilic substitution reactions like halogenation can be performed on related imidazo[1,2-a]pyrazine systems using reagents such as N-Bromosuccinimide (NBS). By analogy, bromination of this compound would be expected to proceed at one of the available carbon atoms, with the precise regioselectivity determined by the stability of the corresponding cationic intermediates.

Table 1: Regioselectivity in Electrophilic Bromination of an Analogous Imidazo[1,2-a]pyrazine

Substrate Reagent Position of Substitution Rationale
8-chloroimidazo[1,2-a]pyrazine Br₂ C-3 Formation of the most stable cationic intermediate, preserving aromaticity in the 6-membered ring. stackexchange.com

The pyrazine ring of the imidazo[1,5-a]pyrazine system is electron-deficient and, in principle, susceptible to nucleophilic attack. However, the aromaticity of the system provides a significant energy barrier to addition reactions. Nucleophilic aromatic substitution (SNAr) typically requires a good leaving group (like a halogen) and strong electron-withdrawing groups to activate the ring.

In this compound, the pyrazine ring is inherently electron-poor. This character is enhanced by the bridgehead nitrogen and the C-3 ester group. Therefore, if a suitable leaving group were present on the pyrazine ring (at C-5 or C-6), the compound would be a candidate for SNAr reactions. Studies on related 3-thioimidazo[1,5-a]pyrazines have shown that the core ring system can be unreactive toward certain nucleophiles. researchgate.net

Another potential site for nucleophilic attack is the carbonyl carbon of the ethyl ester group, which can undergo typical ester reactions such as hydrolysis or amidation under appropriate conditions.

The imidazo[1,5-a]pyrazine ring contains multiple nitrogen atoms and is susceptible to both oxidation and reduction.

Oxidation: Oxidation of the heterocyclic nitrogen atoms can lead to the formation of N-oxides. The specific nitrogen atom that is oxidized would depend on its steric accessibility and electron density. Furthermore, imidazo-fused heterocyclic systems can be susceptible to oxidative metabolism by enzymes such as aldehyde oxidase, which often targets electron-deficient positions on the ring for hydroxylation. researchgate.net For related 3-thio-substituted imidazo[1,5-a]pyrazines, oxidation with reagents like m-chloroperbenzoic acid (m-CPBA) has been shown to occur at the exocyclic sulfur atom rather than the ring nitrogens. researchgate.net

Reduction: The electron-deficient pyrazine ring is susceptible to reduction. Catalytic hydrogenation is a common method for reducing such heterocyclic systems. For instance, the pyrimidine (B1678525) ring in the related imidazo[1,2-a]pyrimidine (B1208166) system can be selectively reduced via catalytic hydrogenation (e.g., using Pd/C), often leading to tetrahydro derivatives. researchgate.net It is plausible that under similar conditions, the pyrazine ring of this compound could be reduced to its 5,6,7,8-tetrahydro derivative. The ester group could also be reduced to an alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄), though this might also affect the heterocyclic core.

Table 2: Representative Oxidation/Reduction Reactions on Analogous Heterocycles

Reaction Type Substrate Moiety Reagent/Condition Product Moiety
Oxidation Imidazo[1,2-a]pyrimidine Aldehyde Oxidase Hydroxylated Imidazo[1,2-a]pyrimidine researchgate.net
Oxidation 3-Thio-imidazo[1,5-a]pyrazine m-CPBA 3-Sulfinyl/Sulfonyl-imidazo[1,5-a]pyrazine researchgate.net

Reaction Mechanism Elucidation Studies

Understanding the mechanisms of reactions involving this compound is key to predicting its reactivity and controlling reaction outcomes. While specific studies on this exact molecule are limited, mechanistic pathways can be inferred from studies of its parent scaffold and related heterocyclic systems.

The progression of chemical reactions involving the imidazo[1,5-a]pyrazine core proceeds through various transient species.

Arenium Ions (σ-complexes): In electrophilic aromatic substitution reactions, the key intermediate is a resonance-stabilized carbocation known as an arenium ion or σ-complex. The stability of this intermediate dictates the regioselectivity of the substitution. For electrophilic attack on the imidazole ring, the positive charge can be delocalized over several atoms, but the most stable resonance structures are those that maintain the aromatic sextet of the pyrazine ring. stackexchange.com

Iminium and Amidinium Ions: In many synthetic routes leading to the imidazo[1,5-a]pyrazine core, iminium and amidinium ions are crucial intermediates. For example, the reaction of 2-(aminomethyl)pyridines with activated nitroalkanes is proposed to proceed through an amidinium species that subsequently undergoes intramolecular cyclization. beilstein-journals.org Similarly, iodine-catalyzed multicomponent reactions for the synthesis of related imidazo[1,2-a]pyrazines involve the formation of imine and iminium ion intermediates. rsc.org These intermediates highlight the reactivity of the nitrogen atoms and their ability to participate in bond-forming cyclization steps.

Radical Intermediates: Functionalization of related imidazo-fused heterocycles can also proceed via radical pathways. These reactions, often initiated by transition metals or photoredox catalysts, involve the formation of radical intermediates that can then react with the heterocyclic core. rsc.org

The kinetics and thermodynamics of reactions involving this compound are influenced by the stability of intermediates and transition states.

Kinetic vs. Thermodynamic Control: In reactions with multiple possible outcomes, such as electrophilic substitution at different positions, the product distribution can be under either kinetic or thermodynamic control. According to Hammond's postulate, the stability of the arenium ion intermediate, being close in energy to the transition state of the rate-determining step, directly influences the reaction rate. stackexchange.com Therefore, the kinetically favored product is typically the one derived from the most stable intermediate.

Activation Energy: The electron-withdrawing nature of the pyrazine ring and the C-3 ethyl carboxylate group increases the activation energy for electrophilic attack, making these reactions slower than for more electron-rich aromatics. Conversely, these features would lower the activation energy for nucleophilic attack, should a suitable pathway exist. Mechanistic studies on the synthesis of imidazo[1,5-a]pyridines have involved optimizing reaction conditions such as temperature and catalysts to overcome activation barriers and improve yields, highlighting the importance of kinetic factors. beilstein-journals.org

While detailed quantitative kinetic and thermodynamic data for reactions of this compound are not widely available, these fundamental principles, derived from studies on analogous systems, provide a robust framework for understanding its chemical behavior.

Role of Catalysis and Reaction Conditions on Mechanism

The synthesis of the imidazo[1,5-a]pyrazine core, a key structural feature of this compound, is significantly influenced by the choice of catalysts and reaction conditions. These factors not only govern the efficiency of the reaction but also play a crucial role in directing the reaction mechanism, thereby affecting the final product yield and purity. While specific mechanistic studies for this compound are not extensively detailed in publicly available literature, valuable insights can be drawn from studies on structurally related imidazo[1,5-a]pyridines and imidazo[1,2-a]pyrazines. The principles of catalysis and the impact of reaction parameters observed in these analogous systems are highly relevant to understanding the formation of the target compound.

Catalysis in the synthesis of the imidazo[1,5-a]pyrazine ring system can be broadly categorized into metal-catalyzed and metal-free approaches. Each approach offers distinct mechanistic pathways.

Metal-Catalyzed Approaches:

Transition metals, particularly copper and iron, have been shown to be effective catalysts in the formation of related fused imidazole heterocycles. These catalysts typically facilitate key bond-forming steps through various mechanisms such as oxidative amination, transannulation, and cyclocondensation.

An iron-catalyzed approach has been noted for its efficiency in constructing the imidazo[1,5-a]pyrazine ring system. organic-chemistry.org This method often proceeds via a C-H amination mechanism, which is considered an environmentally benign process with water as the primary byproduct. organic-chemistry.org The catalytic cycle would likely involve the activation of a C-H bond by the iron catalyst, followed by intramolecular cyclization.

Copper catalysis is also widely employed for the synthesis of similar heterocyclic systems. Copper(I) can enable direct transannulation reactions, while Copper(II) can catalyze tandem reactions involving condensation, amination, and oxidative dehydrogenation. organic-chemistry.org The choice of the copper salt and ligands can significantly influence the reaction pathway and efficiency.

Metal-Free Catalysis and Reaction Conditions:

Metal-free synthetic routes often rely on the use of acid or iodine catalysis, or are promoted by specific reaction conditions. For instance, the use of BF₃·Et₂O as a catalyst in a denitrogenative transannulation reaction has been reported for the synthesis of imidazo[1,5-a]pyridines. organic-chemistry.org In such cases, the Lewis acid catalyst activates the substrates towards nucleophilic attack and subsequent cyclization.

Iodine has emerged as a versatile catalyst for the synthesis of imidazo[1,2-a]pyrazines through a one-pot, three-component condensation reaction. nih.gov A plausible mechanism involves the initial formation of an imine from an aldehyde and an amine, which is then activated by the Lewis acidic iodine. This activation facilitates a [4+1] cycloaddition with an isocyanide, leading to the fused imidazole ring. nih.gov

The reaction conditions, including solvent, temperature, and the presence of oxidants, are critical in both catalyzed and uncatalyzed reactions. The solvent choice can affect the solubility of reactants and intermediates, as well as the stability of the catalyst. For example, a combination of dichlorobenzene and dichloroethane has been found to be crucial for achieving high yields in certain metal-free syntheses of imidazo[1,5-a]pyridines. organic-chemistry.org

Temperature plays a vital role in overcoming the activation energy of the reaction. While some multicomponent reactions can proceed at room temperature, others require elevated temperatures to drive the reaction to completion. nih.gov In some instances, harsh reaction conditions, such as the use of polyphosphoric acid (PPA) at high temperatures, are necessary for cyclization, although this can sometimes lead to the decomposition of sensitive functional groups like esters. beilstein-journals.org

The following interactive data tables summarize the influence of various catalysts and reaction conditions on the synthesis of imidazo[1,5-a]pyrazine and related heterocyclic systems, providing insights into the potential mechanistic pathways.

Table 1: Influence of Catalysts on the Synthesis of Imidazo[1,5-a]pyrazine and Analogous Systems

CatalystReaction TypeProposed Mechanistic RolePotential Impact on this compound Synthesis
Iron SaltsC-H AminationActivation of C-H bonds for intramolecular cyclization. organic-chemistry.orgCould offer a direct and atom-economical route to the imidazo[1,5-a]pyrazine core.
Copper(I/II) SaltsTransannulation, Oxidative DehydrogenationFacilitates C-N bond formation and subsequent aromatization. organic-chemistry.orgVersatile approach allowing for various starting materials.
BF₃·Et₂ODenitrogenative TransannulationLewis acid activation of substrates for cyclization. organic-chemistry.orgA potential metal-free alternative for ring construction.
IodineThree-component condensationLewis acid activation of in-situ formed imine for cycloaddition. nih.govEnables a one-pot synthesis, potentially increasing efficiency.
Bismuth(III) triflateRitter-type reactionEfficient generation of benzylic cations for subsequent cyclization. nih.govUseful for specific precursors in the synthesis of the heterocyclic core. nih.gov

Table 2: Effect of Reaction Conditions on the Synthesis of Imidazo[1,5-a]pyrazine and Analogous Systems

Reaction ConditionParameter VariationObserved Effect on Mechanism/OutcomeRelevance to this compound Synthesis
SolventDichlorobenzene-dichloroethane vs. other solventsCrucial for achieving quantitative yields in a metal-free transannulation. organic-chemistry.orgSolvent polarity and coordinating ability can significantly impact reaction rates and catalyst stability.
TemperatureRoom Temperature vs. Elevated TemperatureSome iodine-catalyzed reactions proceed efficiently at room temperature, while others require heat. nih.govOptimization of temperature is critical to balance reaction rate with potential side reactions or decomposition.
OxidantO₂ (air)Acts as a clean oxidant in copper-catalyzed oxidative dehydrogenation to form the aromatic ring. organic-chemistry.orgThe choice of oxidant is key for the final aromatization step of the pyrazine ring.
Acid MediumPolyphosphoric Acid (PPA)Promotes cyclization through electrophilic activation of nitroalkanes. beilstein-journals.orgHarsh acidic conditions may be required for certain cyclization strategies but could be incompatible with the ethyl ester group. beilstein-journals.org

Advanced Spectroscopic and Structural Characterization of Ethyl Imidazo 1,5 a Pyrazine 3 Carboxylate

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy provides valuable insights into the functional groups present within a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups in ethyl imidazo[1,5-a]pyrazine-3-carboxylate. The IR spectrum is characterized by a series of absorption bands corresponding to the vibrational modes of specific bonds. The C-H stretching vibrations of the heteroaromatic structure are typically observed in the 3000–3100 cm⁻¹ region. nanoient.org For the ethyl ester group, characteristic C-H stretching vibrations from the methyl and methylene (B1212753) groups are also expected in this region. A strong absorption band, indicative of the C=O (carbonyl) stretch of the ester, is a prominent feature. Additionally, C-N and C=C stretching vibrations from the fused imidazopyrazine ring system will be present in the fingerprint region (below 1600 cm⁻¹), along with various bending vibrations. While direct experimental spectra for this specific molecule are not widely published, data from related pyrazine (B50134) carboxylate derivatives can be used for comparison. nanoient.org

Vibrational Mode Expected Frequency Range (cm⁻¹)
Aromatic C-H Stretch3000 - 3100
Aliphatic C-H Stretch2850 - 3000
C=O (Ester) Stretch1700 - 1750
C=N Stretch1600 - 1690
C=C Stretch1450 - 1600
C-O Stretch1000 - 1300

Raman Spectroscopy

Vibrational Mode Expected Raman Shift Range (cm⁻¹)
Aromatic C-H Stretch3000 - 3100
C=C Ring Stretch1500 - 1600
Imidazole (B134444) Ring Breathing1000 - 1200
Pyrazine Ring Breathing950 - 1050

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise molecular structure of this compound by providing information about the chemical environment of each proton and carbon atom.

One-Dimensional NMR (¹H NMR, ¹³C NMR)

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for each of the non-equivalent protons in the molecule. The aromatic protons on the imidazopyrazine ring will appear in the downfield region, typically between 7.0 and 9.0 ppm, with their specific chemical shifts and coupling patterns determined by their positions on the bicyclic system. The ethyl ester group will exhibit a characteristic quartet for the methylene (-CH₂-) protons and a triplet for the methyl (-CH₃) protons, typically in the upfield region of the spectrum.

¹³C NMR: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. The carbonyl carbon of the ester group is expected to have a chemical shift in the range of 160-175 ppm. The sp²-hybridized carbons of the imidazopyrazine ring will resonate in the downfield region, typically between 110 and 160 ppm. The methylene and methyl carbons of the ethyl group will appear in the upfield region. While specific experimental data for this compound is limited, analysis of related imidazo[1,5-a]pyridine (B1214698) structures can provide expected chemical shift ranges. unito.it

¹H NMR Expected Chemical Shift (ppm) Multiplicity
Aromatic Protons7.0 - 9.0Multiplets
-OCH₂CH₃4.0 - 4.5Quartet
-OCH₂CH₃1.0 - 1.5Triplet
¹³C NMR Expected Chemical Shift (ppm)
C=O (Ester)160 - 175
Aromatic Carbons110 - 160
-OCH₂CH₃60 - 70
-OCH₂CH₃10 - 20

Two-Dimensional NMR for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be instrumental in confirming the complete structural assignment of this compound. A COSY spectrum would reveal the coupling relationships between adjacent protons, helping to assign the signals of the aromatic protons on the pyrazine ring. An HSQC spectrum would correlate the proton signals with their directly attached carbon atoms, confirming the assignments made from the one-dimensional spectra. For more complex structural elucidation of related heterocyclic systems, 2D NMR is a standard and powerful technique.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and to gain insights into the structure of a molecule through its fragmentation pattern. For this compound (C₉H₉N₃O₂), the expected monoisotopic mass is approximately 191.07 g/mol . uni.lu High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental composition.

The fragmentation pattern in the mass spectrum would likely involve the loss of the ethoxy group (-OCH₂CH₃) from the ester, followed by the loss of carbon monoxide (CO). Other characteristic fragments would arise from the cleavage of the imidazopyrazine ring system. Predicted mass spectrometry data suggests the formation of various adducts under different ionization conditions. uni.lu

Ion Predicted m/z
[M+H]⁺192.07675
[M+Na]⁺214.05869
[M-H]⁻190.06219
[M]⁺191.06892

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise mass of a molecule, which in turn allows for the calculation of its elemental formula with high confidence. For this compound (C₉H₉N₃O₂), the theoretical monoisotopic mass is 191.06947 Da. An experimental HRMS measurement would aim to detect an ion (e.g., the protonated molecule, [M+H]⁺) with a mass-to-charge ratio (m/z) that matches this theoretical value to within a few parts per million (ppm). This level of accuracy distinguishes the compound from other molecules with the same nominal mass but different elemental compositions, providing unambiguous confirmation of its chemical formula.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that allows for the analysis of molecules without significant fragmentation, making it ideal for determining molecular weight. When analyzed by ESI-MS, this compound is expected to form several adduct ions in positive and negative ionization modes. The most common ion observed in positive mode is the protonated molecule, [M+H]⁺. Other adducts, such as with sodium ([M+Na]⁺) or potassium ([M+K]⁺), are also frequently detected. Predicted m/z values for common adducts of this compound are instrumental for its identification in complex mixtures.

Table 1: Predicted ESI-MS Adducts for this compound Data predicted by computational tools based on the compound's structure.

Adduct IonPredicted m/z
[M+H]⁺192.07675
[M+Na]⁺214.05869
[M+K]⁺230.03263
[M+NH₄]⁺209.10329
[M-H]⁻190.06219

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid.

Single-Crystal X-ray Diffraction

As of this writing, the single-crystal X-ray structure of this compound has not been reported in publicly accessible crystallographic databases. A successful single-crystal X-ray diffraction analysis would provide unequivocal proof of the compound's structure and connectivity. The analysis would yield precise data on bond lengths, bond angles, and torsion angles. Furthermore, it would determine the crystal system (e.g., monoclinic, orthorhombic), space group, and the dimensions of the unit cell, which is the fundamental repeating unit of the crystal lattice. This information confirms the isomeric form of the molecule and reveals its preferred conformation in the solid state.

Chromatographic and Other Purity Assessment Techniques

Chromatographic methods are essential for the separation, identification, and quantification of chemical compounds, ensuring the purity of a synthesized substance.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

While specific, validated High-Performance Liquid Chromatography (HPLC) methods for this compound are not detailed in the peer-reviewed literature, a suitable method can be readily developed. Given the compound's structure, a reverse-phase HPLC method would be appropriate for purity assessment. This would typically involve a C18 stationary phase column and a mobile phase gradient consisting of water and an organic solvent like acetonitrile (B52724) or methanol, often with a small amount of acid modifier (e.g., formic acid or trifluoroacetic acid) to ensure sharp peak shapes.

Detection would likely be performed with a UV-Vis detector set at a wavelength corresponding to the absorption maximum of the imidazo[1,5-a]pyrazine (B1201761) chromophore. A validated HPLC method would allow for the separation of the target compound from any unreacted starting materials, synthetic by-products, or degradation products. By integrating the area of the main peak and comparing it to the total area of all detected peaks, the purity of the sample can be accurately determined, typically expressed as a percentage. This technique is fundamental for quality control in any chemical synthesis.

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is an indispensable analytical technique for the real-time monitoring of the synthesis of this compound. Its simplicity, rapidity, and low cost make it an ideal method for tracking the consumption of starting materials, the formation of the product, and the potential emergence of by-products throughout the course of the reaction.

The principle of TLC in this context relies on the differential partitioning of the reactants, intermediates, and the final product between a stationary phase and a mobile phase. A common choice for the stationary phase in the analysis of imidazo[1,5-a]pyrazine derivatives is silica (B1680970) gel, a polar adsorbent. The mobile phase, or eluent, is typically a mixture of solvents with varying polarities, which is carefully selected to achieve optimal separation of the components in the reaction mixture.

In a typical procedure, a small aliquot of the reaction mixture is spotted onto a silica gel-coated TLC plate. The plate is then placed in a developing chamber containing the mobile phase. As the solvent front moves up the plate by capillary action, the components of the spotted mixture travel at different rates depending on their polarity and affinity for the stationary phase. Generally, less polar compounds travel further up the plate, resulting in a higher Retention Factor (Rf), while more polar compounds have a stronger interaction with the silica gel and thus have lower Rf values.

The progress of the reaction is visualized by comparing the spots of the reaction mixture over time with the spots of the starting materials. The disappearance of the starting material spots and the appearance of a new spot corresponding to the product indicate the progression of the reaction. Completion of the reaction is inferred when the starting material spot is no longer visible. Visualization of the spots is often achieved under UV light (typically at 254 nm), as the heterocyclic ring system of this compound and its precursors are often UV-active.

For the separation of imidazo[1,5-a]pyrazine derivatives, a common mobile phase consists of a mixture of a non-polar solvent, such as hexane (B92381) or petroleum ether, and a more polar solvent, like ethyl acetate (B1210297). The ratio of these solvents is optimized to achieve a target Rf value for the product, ideally between 0.3 and 0.5, to ensure clear separation from other components. While specific Rf values for this compound are not extensively reported in the literature, data from closely related imidazo[1,5-a]quinoline (B8571028) structures provide a valuable reference for establishing appropriate TLC conditions.

The following interactive table summarizes typical TLC conditions used for monitoring the synthesis of analogous imidazo[1,5-a] fused heterocyclic systems. It is anticipated that similar conditions would be effective for monitoring the formation of this compound.

Compound TypeStationary PhaseMobile Phase (v/v)Rf Value
Imidazo[1,5-a]quinolineSilica GelPetroleum Ether : Ethyl Acetate (3:1)0.55
1-Phenyl-imidazo[1,5-a]quinolineSilica GelPetroleum Ether : Ethyl Acetate (6:1)0.30
Imidazo[1,5-a]quinolineSilica GelPetroleum Ether : Ethyl Acetate (3:1)0.15

This table is generated based on reported data for analogous compounds to provide a reference for the TLC analysis of this compound.

By adjusting the polarity of the mobile phase, for instance, by increasing the proportion of ethyl acetate, the Rf values of the compounds can be manipulated to achieve the desired separation, allowing for precise monitoring of the synthesis of this compound.

Computational and Theoretical Investigations of Ethyl Imidazo 1,5 a Pyrazine 3 Carboxylate

Quantum Chemical Calculations for Electronic Structure and Properties

Detailed quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For ethyl imidazo[1,5-a]pyrazine-3-carboxylate, such studies would provide invaluable insights into its stability, reactivity, and potential applications.

Density Functional Theory (DFT) Studies on Ground State and Excited State Properties

Although specific DFT studies on this compound are not available, research on similar structures, like ethyl 6-chloro-3-fluoroimidazo[1,2-b]pyridazine-2-carboxylate, demonstrates the utility of this approach. exlibrisgroup.comresearchgate.net Typically, DFT calculations using functionals such as B3LYP with various basis sets are performed to optimize the molecular geometry and predict electronic properties. Such studies would determine key parameters like total energy, dipole moment, and the energies of molecular orbitals for the ground state. Time-dependent DFT (TD-DFT) would be used to investigate the excited state properties, which are crucial for understanding the photophysical behavior of the compound.

Molecular Orbital Analysis and Frontier Orbitals

An analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is critical for predicting a molecule's reactivity and electronic transitions. For this compound, this analysis would reveal the distribution of electron density and identify the regions most susceptible to electrophilic and nucleophilic attack. The energy gap between the HOMO and LUMO would provide an indication of the molecule's kinetic stability and the energy required for electronic excitation. While general principles can be inferred from studies on the imidazo[1,5-a]pyridine (B1214698) core, precise energy values and orbital distributions for the title compound are not published. unito.it

Prediction of Spectroscopic Parameters

Computational methods are also powerful tools for predicting spectroscopic data, which can aid in the characterization of a compound. DFT calculations can be used to simulate infrared (IR), nuclear magnetic resonance (NMR), and UV-Visible spectra. For instance, vibrational frequency calculations would predict the positions of characteristic IR absorption bands, while GIAO (Gauge-Including Atomic Orbital) calculations would yield theoretical NMR chemical shifts. nih.gov TD-DFT is commonly used to predict the electronic absorption spectra (UV-Vis) by calculating the energies of vertical electronic transitions. nih.gov However, such specific predicted data for this compound are absent from the current body of literature.

Mechanistic Computational Studies

Computational studies are instrumental in mapping out reaction mechanisms, identifying transition states, and calculating energy barriers, thereby providing a deeper understanding of chemical transformations.

Transition State Characterization and Reaction Barrier Calculations

For reactions involving this compound, such as its synthesis or subsequent functionalization, computational chemistry could be used to locate and characterize the transition state structures. By calculating the imaginary frequency of the transition state, it can be confirmed as a true saddle point on the potential energy surface. The energy difference between the reactants and the transition state would yield the activation energy barrier, a critical parameter for understanding reaction kinetics. nih.gov

Reaction Pathway Elucidation and Energy Profiles

By connecting the optimized structures of reactants, intermediates, transition states, and products, a complete energy profile for a reaction pathway can be constructed. This would allow for a detailed, step-by-step visualization of the reaction mechanism. For example, in the synthesis of the imidazo[1,5-a]pyrazine (B1201761) core, computational studies could elucidate the energetics of the cyclization step and any subsequent rearrangements. unito.it At present, such detailed energy profiles specifically for reactions involving this compound have not been published.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations offer a window into the behavior of molecules at an atomic level, revealing information about their conformational flexibility, stability, and intermolecular interactions over time.

Conformational analysis is crucial for understanding the three-dimensional arrangements a molecule can adopt, which directly influences its biological activity and physical properties. For fused heterocyclic systems like this compound, the planarity of the core ring system is a key feature, but the ethyl carboxylate group introduces rotational flexibility.

Molecular dynamics (MD) simulations are employed to study the dynamic behavior of these molecules. openpharmaceuticalsciencesjournal.com While direct MD studies on this compound are not extensively documented in the literature, the methodology is well-established for analogous systems like imidazo[1,2-a]pyridine (B132010) derivatives. openpharmaceuticalsciencesjournal.com An MD simulation would typically involve placing the molecule in a simulated environment (e.g., a box of water molecules) and calculating the forces between atoms over a specific time period (nanoseconds) to track their motion. openpharmaceuticalsciencesjournal.com

The primary objectives of such simulations include:

Stability Assessment: Evaluating the stability of the molecule's conformation over time. For instance, the root-mean-square deviation (RMSD) is calculated to see how much the molecule's structure deviates from its initial state. A stable system will show minimal RMSD fluctuations. mdpi.com

Interaction Analysis: When simulated with a biological target like a protein, MD can confirm the stability of the binding pose predicted by molecular docking and reveal key interactions, such as hydrogen bonds, that persist over time. openpharmaceuticalsciencesjournal.com

Solvent Effects: Understanding how the solvent (e.g., water) interacts with the molecule and influences its conformation and availability for binding.

For this compound, simulations would likely show high rigidity in the fused imidazo[1,5-a]pyrazine core, while the ethyl ester side chain would exhibit greater conformational freedom, which could be critical for its interaction with biological targets.

Noncovalent interactions, such as hydrogen bonding, π–π stacking, and coordination with metal ions, are fundamental to the function of molecules in biological and material contexts. The imidazo[1,5-a]pyrazine scaffold, with its nitrogen atoms, possesses inherent potential to coordinate with metal ions.

Computational studies, often using Density Functional Theory (DFT), are performed to analyze these interactions. Research on similar imidazo[4,5-b]pyridine scaffolds has demonstrated their capacity to engage with biologically relevant metal dications. mdpi.com The analysis typically involves calculating the binding affinities and geometries of the molecule-metal complexes. The nitrogen atoms in the imidazole (B134444) and pyrazine (B50134) rings serve as potential coordination sites. mdpi.com Theoretical analysis can predict the most favorable binding site; for instance, studies on related systems show that the unsaturated imidazole nitrogen is often the most basic and therefore the most likely site for protonation or metal coordination. mdpi.com

Such computational analyses are critical for:

Designing Sensors: Developing novel chemosensors where metal binding to the imidazopyrazine core induces a detectable change in optical properties.

Modulating Metalloenzymes: Creating ligands that can selectively bind to metal ions in the active sites of enzymes, thereby modulating their activity. mdpi.com

Developing Catalysts: Using the heterocyclic core as a ligand platform in coordination chemistry for catalysis.

For this compound, DFT calculations could precisely map the electrostatic potential to identify nucleophilic regions prone to metal binding and quantify the interaction energies with various metal clusters.

Structure-Based Computational Approaches in Chemical Biology Research

Structure-based computational methods leverage the three-dimensional structure of biological macromolecules to design and predict the behavior of small molecules that interact with them.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme) to form a stable complex. mdpi.com This method is widely used in drug discovery to screen virtual libraries of compounds against a specific biological target.

While specific docking studies targeting this compound are not prominent, the imidazo-fused heterocyclic scaffold is a common subject of such investigations. For example, derivatives of imidazo[1,2-a]pyrimidine (B1208166) have been docked against microbial targets to predict their binding modes and support antimicrobial activity findings. nih.gov Similarly, imidazo[1,2-a]pyrimidine derivatives were studied as potential inhibitors of proteins involved in SARS-CoV-2 cell entry. nih.gov

The docking process involves:

Preparation: Obtaining the 3D structures of the ligand (this compound) and the target protein (from databases like the Protein Data Bank).

Grid Generation: Defining the active site or binding pocket of the protein where the ligand is expected to bind.

Docking Simulation: Using a scoring algorithm to fit the ligand into the binding site in various conformations and orientations, calculating the binding affinity (e.g., in kcal/mol) for each pose. nih.gov

The results provide insights into the binding energy, with more negative values indicating stronger affinity, and the specific interactions (e.g., hydrogen bonds, hydrophobic contacts) that stabilize the complex.

Computational TechniqueApplication to Imidazo-fused HeterocyclesPotential Insights for this compound
Molecular Docking Predicting binding of imidazo[1,2-a]pyrimidine derivatives to microbial targets. nih.govIdentification of potential protein targets and prediction of binding affinity and interaction patterns.
Molecular Dynamics Evaluating the stability of imidazo[1,2-a]pyridine-carboxamide complexes with enzymes. openpharmaceuticalsciencesjournal.comAssessment of conformational stability and confirmation of binding modes within a dynamic system.
QSAR Modeling Developing models for 8-amino-imidazo[1,5-a]pyrazine derivatives as kinase inhibitors. japsonline.comGuiding the design of new derivatives with enhanced biological activity by identifying key structural features.

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

3D-QSAR studies have been successfully applied to series of imidazo[1,5-a]pyrazine and imidazo[1,2-a]pyridine derivatives. openpharmaceuticalsciencesjournal.comjapsonline.com In one such study on 8-amino-imidazo[1,5-a]pyrazine derivatives as Bruton's tyrosine kinase (BTK) inhibitors, field and Gaussian-based 3D-QSAR models were developed. japsonline.com These models generated contour maps that visualize the regions where certain physicochemical properties (e.g., steric bulk, hydrophobicity, electrostatic charge) should be modified to enhance activity. The analyses revealed that steric and hydrophobic interactions were significant contributing factors to the inhibitory activity of these compounds. japsonline.com

A typical QSAR study involves:

Dataset Collection: Assembling a series of related compounds with experimentally measured biological activities.

Descriptor Calculation: Computing various molecular descriptors (e.g., steric, electronic, hydrophobic) for each compound.

Model Building: Using statistical methods to build a regression model correlating the descriptors with activity.

Validation: Testing the model's predictive power on an external set of compounds (test set).

For this compound, QSAR models could be developed using a library of its derivatives to guide the synthesis of new analogues with potentially improved potency against a specific biological target.

QSAR Model Findings for Imidazo[1,5-a]pyrazine Derivatives japsonline.com
Statistical Validity
Predictive Correlation Coefficient (q²)
Conventional Correlation Coefficient (r²)
Key Contributing Factors to Activity
Steric Interactions
Hydrophobic Interactions

Advanced Computational Tools for Property Prediction and Optimization

Beyond predicting biological activity, computational tools are essential for evaluating the pharmacokinetic properties of a compound, often summarized by the acronym ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity). Early in silico prediction of these properties helps to identify candidates with favorable drug-like characteristics and avoid costly failures in later stages of drug development. nih.gov

Various online servers and software packages (e.g., SwissADME, pkCSM) are used to calculate key physicochemical and pharmacokinetic parameters. nih.govnih.gov For compounds like this compound, these tools can predict:

Lipophilicity (logP): Affects solubility and membrane permeability.

Solubility: Crucial for absorption.

Drug-likeness: Compliance with empirical rules like Lipinski's Rule of Five, which indicates if a compound has properties that would make it a likely orally active drug.

ADMET Properties: Predictions on gastrointestinal absorption, blood-brain barrier penetration, metabolism by cytochrome P450 enzymes, and potential toxicity. mdpi.com

These predictive models allow for the in silico optimization of the lead compound. For example, if this compound is predicted to have poor solubility, computational models can help chemists decide which part of the molecule to modify to improve this property without sacrificing biological activity.

Applications in Chemical Synthesis and Materials Science Research

Strategic Building Block in Complex Chemical Synthesis

The inherent structure of ethyl imidazo[1,5-a]pyrazine-3-carboxylate suggests its potential as a starting material for more complex molecules. However, the current body of scientific literature focuses more on the synthesis of the imidazo[1,5-a]pyrazine (B1201761) core itself rather than utilizing the ethyl ester derivative as a reactive intermediate for subsequent transformations.

Role in Heterocyclic Compound Synthesis

While the imidazo[1,5-a]pyrazine framework is a key component in a variety of more complex heterocyclic systems, specific documented examples detailing the use of this compound as a direct precursor are not extensively reported. Synthetic strategies found in the literature tend to construct the core ring system with the desired substituents in place, rather than modifying a pre-existing ethyl ester derivative.

Precursor for Advanced Organic Molecules

As a functionalized heterocycle, this compound theoretically serves as a precursor for advanced organic molecules through modification of the ester group (e.g., hydrolysis, amidation) or through reactions on the heterocyclic core. However, published research prioritizing this specific synthetic application remains limited. The main thrust of research has been directed towards its applications as a privileged scaffold in medicinal chemistry.

Potential in Medicinal Chemistry Research as a Privileged Scaffold

The imidazo[1,5-a]pyrazine nucleus is considered a "privileged scaffold" in medicinal chemistry. This term refers to molecular frameworks that are capable of binding to multiple biological targets, making them highly valuable for the development of novel therapeutic agents. This compound serves as an excellent starting point for creating diverse libraries of compounds for biological evaluation.

Design and Synthesis of Library Compounds for Biological Screening

The core structure of imidazo[1,5-a]pyrazine has been systematically modified to create libraries of related compounds for screening against various diseases. By altering substituents at different positions on the bicyclic ring, chemists can fine-tune the molecule's properties to enhance its interaction with specific biological targets.

For instance, researchers have synthesized series of C-5 substituted imidazo[1,5-a]pyrazine derivatives to explore their therapeutic potential. nih.gov This approach allows for the generation of a multitude of analogs from a common core, facilitating the exploration of structure-activity relationships (SAR) and the identification of lead compounds with improved potency and selectivity. Another research effort focused on creating a series of novel imidazo[1,5-a]pyrazine derivatives through virtual screening and subsequent chemical synthesis to identify potent and orally bioavailable drug candidates. nih.gov

Exploration as Enzyme Inhibitor Scaffolds

A significant area of research has been the use of the imidazo[1,5-a]pyrazine scaffold to design and synthesize potent enzyme inhibitors. Kinases, a class of enzymes that play crucial roles in cell signaling, are common targets.

c-Src Kinase Inhibitors: A series of C-5 substituted imidazo[1,5-a]pyrazine derivatives were synthesized and evaluated as potential inhibitors of the c-Src tyrosine kinase, a target for therapeutic agents against acute ischemic stroke. nih.gov The research identified compounds with significant neuroprotective efficacy in animal models. nih.gov The inhibitory activities of these synthesized derivatives were measured, with some compounds showing potent inhibition of the c-Src enzyme. sci-hub.se

Below is a table summarizing the c-Src inhibitory activity of selected imidazo[1,5-a]pyrazine derivatives.

CompoundSubstituent at C-5c-Src IC₅₀ (μM)
14a4-fluorophenyl0.088
14b4-chlorophenyl0.053
14c4-methylphenyl0.038
14d4-methoxyphenyl0.033

ACK1 Inhibitors: The imidazo[1,5-a]pyrazine framework has also been utilized to develop inhibitors for Activated Cdc42-associated kinase (ACK1), a non-receptor tyrosine kinase implicated in various cancers. nih.gov A medicinal chemistry campaign led to the discovery of potent, selective, and orally bioavailable ACK1 inhibitors derived from this scaffold. The optimization of structure-activity relationships was key to identifying these promising drug candidates. nih.gov

The following table presents data for selected ACK1 inhibitors based on the imidazo[1,5-a]pyrazine scaffold.

CompoundModificationsACK1 IC₅₀ (nM)
Compound AInitial Hit1300
Compound BOptimized R1 Group110
Compound COptimized R2 Group1.7
Compound DFinal Lead Compound0.8

Development in Advanced Materials and Optoelectronics

While closely related heterocyclic scaffolds, such as imidazo[1,5-a]pyridines, have garnered attention for their fluorescent properties and potential use in optoelectronic devices like OLEDs, the application of this compound and the imidazo[1,5-a]pyrazine core in materials science is not yet a well-documented area of research. Computational studies on similar structures like imidazo[1,2-a]pyrazines suggest potential for use in organic solar cells, but experimental data for the title compound in materials applications are not currently available in the literature. researchgate.net

Application in Fluorescent Materials and Dyes

The development of novel fluorophores is crucial for various technologies. While specific photophysical data for this compound is not extensively documented, the broader family of imidazo-fused heterocycles, such as imidazo[1,5-a]pyridines, is well-regarded for its luminescent properties. rsc.org These compounds are noted for their high Stokes shifts, good photostability, and emission wavelengths that can be tuned by altering the substituents on the heterocyclic core. researchgate.net

Derivatives of the closely related imidazo[1,5-a]pyridine (B1214698) scaffold have been shown to exhibit significant fluorescence with good quantum yields, making them promising candidates for use in optoelectronic devices. researchgate.net The emission properties are influenced by both the substituents and the solvent environment, with some derivatives displaying strong blue or violet emission. ijrpr.com This tunability is a key feature for creating custom dyes and fluorescent materials. Research has shown that introducing different substituents can modulate the photoluminescence quantum yields, demonstrating a clear structure-property relationship. researchgate.netresearchgate.net

Table 1: Illustrative Photophysical Properties of Substituted Imidazo[1,5-a]pyridine Derivatives This table presents data for related imidazo[1,5-a]pyridine compounds to demonstrate the fluorescent potential of the general scaffold.

Compound Emission Max (λem) Quantum Yield (Φ) Stokes Shift (cm⁻¹) Reference
1-(pyridine-2-yl)imidazo[1,5-a]pyridine derivative with Zn(II) Blue to Orange up to 0.33 >5000 researchgate.netmdpi.com
1-ester-substituted imidazo[1,5-a]pyridine Blue 0.49 (in CH₂Cl₂) Not Specified researchgate.net
Halogenated imidazo[1,5-a]pyridines Modulated Tripled vs. non-halogenated Not Specified researchgate.net

Exploration in Optoelectronic Devices and Sensors

The favorable charge transfer properties and physical characteristics of pyrazine-based materials make them subjects of considerable interest for optoelectronic applications. rsc.org Pyrazine (B50134) functionalized π-conjugated materials have been explored for use in organic light-emitting diodes (OLEDs) and field-effect transistors. rsc.org The electron-deficient nature of the pyrazine ring can enhance electron-transporting properties, a crucial factor in the performance of such devices.

Furthermore, the fluorescent properties of imidazo-fused heterocycles make them suitable for developing chemical sensors. mdpi.com For instance, imidazo[1,2-a]pyridine-based fluorescent probes have been successfully synthesized for the selective detection of nerve agent simulants. scilit.com The mechanism often involves fluorescence quenching or enhancement upon interaction with the target analyte. The compact and stable scaffold of these compounds is advantageous for creating robust and sensitive detection systems. mdpi.com

Use in Biological Imaging Probes (Research Tools)

Fluorescent molecules are indispensable tools in chemical biology and medical research. The unique properties of imidazo-fused heterocycles, including their emissive capabilities and structural stability, make them excellent candidates for bioimaging probes. mdpi.com The imidazo[1,5-a]pyridine scaffold, for example, has been investigated for its potential as a fluorescent probe for cell membranes. mdpi.com Its compact shape and notable photophysical properties allow it to intercalate into lipid bilayers, enabling the study of membrane dynamics, fluidity, and hydration. mdpi.com The development of such probes is vital for monitoring cellular health and investigating key biochemical pathways. mdpi.com

Ligand Chemistry and Coordination Compound Formation

The presence of multiple nitrogen atoms with available lone pairs of electrons makes the imidazo[1,5-a]pyrazine ring system an excellent candidate for use as a ligand in coordination chemistry. The ability to bind with metal ions opens up a vast range of applications, from creating new luminescent materials to developing novel catalysts.

Investigation as Ligands for Metal Complexes

The imidazo[1,5-a]pyridine framework, structurally similar to imidazo[1,5-a]pyrazine, is known to coordinate with a variety of transition metal ions, including Nickel (Ni), Cobalt (Co), Palladium (Pd), and Copper (Cu). acs.orgnih.gov This coordination leads to the formation of metal complexes with diverse and distinct structural motifs. acs.orgnih.gov

When used as ligands, these heterocycles can transfer their inherent photophysical properties to the resulting metal complexes. researchgate.net For example, zinc(II) and silver(I) complexes with 1-pyridylimidazo[1,5-a]pyridine ligands have been shown to exhibit bright fluorescence, both in solution and in the solid state. researchgate.net The coordination of the ligand to a metal center, such as Zn(II), can lead to a significant increase in the emission quantum yield compared to the free ligand. bohrium.com This enhancement is often attributed to a conformational rigidification of the ligand upon metal binding, which reduces non-radiative decay pathways. bohrium.com

Table 2: Examples of Metal Complexes with Imidazo-Fused Heterocyclic Ligands This table provides examples from related scaffolds to illustrate the coordination potential.

Ligand Scaffold Metal Ion(s) Resulting Complex Properties Reference
Imidazo[1,5-a]pyridine Ni, Co, Pd, Cu Diverse coordination motifs acs.orgnih.gov
1-Pyridylimidazo[1,5-a]pyridine Zn(II), Ag(I) Bright fluorescent emission researchgate.net
1,3-substituted-imidazo[1,5-a]pyridine Zn(II) Notable increase in optical performance and quantum yield bohrium.com
Imidazo[1,5-a]pyridin-3-ylidene/Thioether Pd, Rh Used in asymmetric catalysis researchgate.net

Applications in Organocatalysis and Metal Catalysis

The versatility of the imidazo[1,5-a]pyrazine scaffold extends to the field of catalysis. Derivatives of the related imidazo[1,5-a]pyridine system have been used to create N-heterocyclic carbene (NHC) ligands. organic-chemistry.org These ligands, sometimes referred to as imidazo[1,5-a]pyridine-derived carbenes (IPCs), are widely used as auxiliary ligands in various catalytic processes. acs.orgnih.gov

Furthermore, bidentate ligands synthesized from this scaffold can form complexes with metals like Palladium and Rhodium, which are then used in asymmetric catalysis. researchgate.net For instance, chiral imidazo[1,5-a]pyridin-3-ylidene/thioether mixed ligands have been used to create Palladium complexes that catalyze asymmetric allylic alkylation reactions with high enantioselectivity. researchgate.net The development of such ligand systems is crucial for the synthesis of chiral molecules, which are of paramount importance in the pharmaceutical industry. The ability to synthesize multidentate NHC ligands from these heterocyclic precursors opens up a wide range of possibilities for creating tailored catalysts for specific chemical transformations. organic-chemistry.org

Q & A

Q. What are the optimized synthetic routes for Ethyl imidazo[1,5-a]pyrazine-3-carboxylate, and how do reaction conditions influence yield?

The synthesis typically involves cyclization reactions starting from precursors like ethyl 3-amino-1H-pyrazole-4-carboxylate. A common method includes reacting hydrazine derivatives with α,β-unsaturated carbonyl compounds under acidic or catalytic conditions. For example, KHSO₄ in ethanol at 80°C promotes cyclization to form the pyrazolo[1,5-a]pyrimidine core, with yields reaching ~75% under optimized conditions . Key factors affecting yield include solvent polarity, temperature, and catalyst choice.

Reaction Step Conditions Yield
CyclizationKHSO₄, EtOH, 80°C75%
EsterificationSOCl₂, EtOH, reflux85%

Q. How is this compound characterized structurally, and what analytical techniques are critical?

Structural confirmation relies on spectral

  • ¹H/¹³C NMR : Distinct signals for the ester group (δ ~4.3 ppm for -OCH₂CH₃ and ~165 ppm for carbonyl) and aromatic protons (δ ~7.5–8.5 ppm) .
  • Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 237.18 [M+H]⁺) and fragmentation patterns validate the core structure .
  • X-ray Crystallography : Resolves regioselectivity in substituent placement, critical for verifying synthetic accuracy .

Q. What are the primary applications of this compound in medicinal chemistry?

The compound serves as a scaffold for developing kinase inhibitors (e.g., tyrosine kinase inhibitors for cancer therapy) and antiproliferative agents. Derivatives with trifluoroacetate or acetyl groups show enhanced binding to biological targets, as demonstrated in HEPG2 liver carcinoma cell assays (IC₅₀ values <5 µM) .

Advanced Research Questions

Q. How do substituents at the C-5 and C-7 positions modulate biological activity?

Substituents like trifluoroacetate (electron-withdrawing) or methyl groups (electron-donating) alter electronic density and steric effects, impacting binding affinity. For example:

  • C-5 Cyano Group : Enhances reactivity for nucleophilic substitution, enabling further functionalization .
  • C-7 Acetyl Group : Improves lipophilicity, increasing cellular uptake in antiproliferative assays . Comparative studies show that trifluoroacetate derivatives exhibit 3-fold higher activity than methyl analogs in kinase inhibition .

Q. What strategies mitigate side reactions during functionalization (e.g., bromination or amidation)?

  • Bromination : Use N-bromosuccinimide (NBS) in DMF at 0°C to minimize over-halogenation. Yields ~60% .
  • Amidation : Employ coupling agents like EDC/HOBt to reduce ester hydrolysis byproducts. Monitor pH to avoid racemization . Side reactions (e.g., ring-opening) are minimized by controlling stoichiometry and reaction time.

Q. How is computational modeling used to predict the compound’s reactivity and binding modes?

Density Functional Theory (DFT) calculations optimize transition states for cyclization steps, while molecular docking (e.g., AutoDock Vina) predicts binding to kinase domains. For example, simulations reveal that the ester group forms hydrogen bonds with ATP-binding pockets, correlating with experimental IC₅₀ values .

Methodological Considerations

Q. What are the challenges in scaling up synthesis, and how are they addressed?

  • Solvent Selection : Replace DMF with biodegradable solvents (e.g., cyclopentyl methyl ether) to improve sustainability .
  • Catalyst Recycling : Immobilize KHSO₄ on silica gel to reduce waste and enable reuse over 5 cycles without yield loss .

Q. How do spectral contradictions (e.g., unexpected NMR shifts) inform mechanistic insights?

Anomalous ¹H NMR signals (e.g., split peaks for -NH₂ groups) indicate rotameric equilibria or hydrogen bonding. Variable-temperature NMR resolves dynamic processes, as seen in tert-butyl carbamate derivatives .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.